molecular formula C20H28N4O2 B5586586 (2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)methyl(phenyl)amine

(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)methyl(phenyl)amine

Cat. No. B5586586
M. Wt: 356.5 g/mol
InChI Key: POPCFMDYTKVHKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazolyl and piperidinyl derivatives often involves multistep procedures starting from basic organic substrates. For instance, Vaid et al. (2013) developed an efficient eight-step synthesis starting from oxoacetic acid monohydrate, which through a series of condensations, reductive aminations, and deprotections yielded the target compound with good yield (Vaid, Boini, Spitler, Pu, May, Yu, Sizhong, Fu, & Zhang, 2013). This approach underscores the complexity and the meticulous steps required to synthesize such intricate molecules.

Molecular Structure Analysis

The structural analysis of imidazolyl-piperidinyl derivatives has revealed significant insights into their molecular geometry. For example, studies by Dhanalakshmi et al. (2018) on similar imidazolyl derivatives demonstrated how substituent groups influence the inclination of phenyl rings relative to imidazole rings, providing a foundation for understanding the spatial arrangement of (2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)methyl(phenyl)amine (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Chemical Reactions and Properties

The chemical behavior of compounds containing imidazole and piperidine moieties, such as reactivity towards different reagents and conditions, can be complex. Research by Buggle et al. (1978) on benzo[b]thiophen 1,1-dioxides with morpholine, piperidine, and pyrrolidine highlights how substituents and reaction conditions can significantly impact the outcome, which is relevant for understanding the reactivity patterns of our target compound (Buggle, McManus, & O'sullivan, 1978).

Physical Properties Analysis

The physical properties of chemical compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications. While specific data on (2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)methyl(phenyl)amine might not be available, studies on closely related structures provide valuable insights. For instance, the work of Hayvalı et al. (2010) on Schiff base ligands offers an understanding of how different substituents affect the physical characteristics of such molecules (Hayvalı, Unver, & Svoboda, 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are integral to the compound's applications. For example, the study by Um et al. (2005) on the effect of o-methyl groups on the rate and mechanism of reactions involving similar compounds, provides a foundation for understanding the chemical behavior of our target molecule (Um, Lee, Lee, Nagano, Fujio, & Tsuno, 2005).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

Potential future research directions could include studying the compound’s reactivity, investigating its potential biological activity, and developing new synthetic routes to create analogs with different functional groups .

properties

IUPAC Name

1-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-2-(N-methylanilino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-22(18-8-4-3-5-9-18)16-19(25)24-11-6-7-17(15-24)20-21-10-12-23(20)13-14-26-2/h3-5,8-10,12,17H,6-7,11,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPCFMDYTKVHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)C2=NC=CN2CCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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